molecular formula C15H18 B196121 Cadalene CAS No. 483-78-3

Cadalene

Cat. No.: B196121
CAS No.: 483-78-3
M. Wt: 198.3 g/mol
InChI Key: VMOJIHDTVZTGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cadalene, also known as 4-isopropyl-1,6-dimethylnaphthalene, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₅H₁₈. It is derived from generic sesquiterpenes and is commonly found in the essential oils of many higher plants. This compound is notable for its cadinane skeleton and is often used as a biomarker in paleobotanic analysis due to its presence in rock sediments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cadalene can be synthesized through various methods, including the cyclization of sesquiterpenes. One common method involves the catalytic hydrogenation of sesquiterpenes under high pressure and temperature conditions. The reaction typically requires a catalyst such as palladium on carbon and is carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, cadalin is often extracted from essential oils of plants through steam distillation. The essential oils are then subjected to fractional distillation to isolate cadalin. This method is preferred due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cadalene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cadalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cadalin involves its interaction with specific molecular targets and pathways. In the context of cataract treatment, cadalin interacts with selenite or calcium ions, which are known to contribute to the formation of lens cataracts. By binding to these ions, cadalin reduces the cloudiness of the lens, thereby improving visual clarity .

Comparison with Similar Compounds

Cadalene is unique due to its cadinane skeleton and its presence in essential oils of higher plants. Similar compounds include:

This compound stands out due to its specific applications in both environmental studies and potential medical treatments, highlighting its versatility and importance in scientific research.

Properties

IUPAC Name

1,6-dimethyl-4-propan-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOJIHDTVZTGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197483
Record name Cadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cadalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059698
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

483-78-3
Record name Cadalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=483-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483783
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene, 1,6-dimethyl-4-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CADALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X2436USB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cadalene
Reactant of Route 2
Reactant of Route 2
Cadalene
Reactant of Route 3
Reactant of Route 3
Cadalene
Reactant of Route 4
Reactant of Route 4
Cadalene
Reactant of Route 5
Cadalene
Reactant of Route 6
Cadalene
Customer
Q & A

Q1: What is Cadalin and where is it found?

A1: Cadalin is a sesquiterpene hydrocarbon belonging to the naphthalene family. It was first discovered as a constituent of essential oils, particularly in Heterotheca inuloides Cass. [] Further research identified Cadalin in other plant species, often alongside other sesquiterpenes. []

Q2: How is the structure of Cadalin elucidated?

A2: The structure of Cadalin was primarily determined using spectroscopic methods. [] Early research relied on chemical degradation and comparison with known compounds. [, ] Modern techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allow for more precise structural determination.

Q3: Have there been attempts to synthesize Cadalin?

A3: Yes, the chemical synthesis of Cadalin has been achieved. One of the earliest reported syntheses is detailed in "Höhere Terpenverbindungen IV. Synthese des Cadalins." [] This research marked a significant step towards understanding the structure and potential applications of Cadalin.

Q4: Are there any other interesting chemical reactions involving Cadalin?

A4: Research has explored various chemical transformations involving Cadalin. One study focused on the cyclization reactions of sesquiterpenes, leading to the total synthesis of Bisabolene and a Hexahydro-cadalin derivative. [] This work showcases the versatility of Cadalin as a starting material for synthesizing other valuable compounds.

Q5: Are there connections between Cadalin and other sesquiterpenes?

A5: Research suggests a relationship between Cadalin and other sesquiterpenes. One study demonstrated the conversion of Guaiol, another sesquiterpene, into Cadalin. [] This finding highlights the potential biosynthetic pathways and interconversions within the sesquiterpene family.

Q6: Is there research on Cadalin beyond its isolation and synthesis?

A6: While the provided articles primarily focus on the isolation, structure, and synthesis of Cadalin, the presence of Cadalin alongside other bioactive compounds like Quercetin in Heterotheca inuloides Cass [] suggests potential avenues for further investigation into its biological activities and potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.